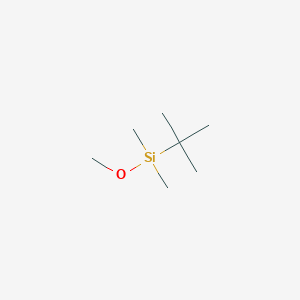
Tert-butyl(methoxy)dimethylsilane
Übersicht
Beschreibung
Tert-butyl(methoxy)dimethylsilane is a chemical compound with the molecular formula C7H18OSi . It is used as a reactant in the preparation of chlorosilanes .
Synthesis Analysis
While specific synthesis methods for Tert-butyl(methoxy)dimethylsilane were not found in the search results, similar compounds such as tert-butyl-dimethyl-(tributylstannylmethoxy)silane have been used in the synthesis of other compounds .Molecular Structure Analysis
The molecular structure of Tert-butyl(methoxy)dimethylsilane consists of 26 bonds in total, including 8 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
Tert-butyl(methoxy)dimethylsilane has a molecular weight of 146.3 . It has a predicted density of 0.785±0.06 g/cm3 . The boiling point is 117-118 °C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is sparingly soluble in chloroform and slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Chlorosilanes
Tert-butyl(methoxy)dimethylsilane is used as a reactant in the preparation of chlorosilanes, which are important intermediates in the production of silicone polymers and organosilicon compounds .
Intermediate in Organic Silicon Synthesis
It serves as an intermediate in the synthesis of various organic silicon compounds, which have a wide range of applications in fields such as electronics, coatings, and medical devices .
Derivatizing Agent
This compound is a useful derivatizing agent for both preparative and analytical purposes, particularly in the selective cleavage of TBDMS-ethers .
Synthesis of Biologically Active Compounds
It has been used as a precursor in the synthesis of potential biologically active natural products like Indiacen A and Indiacen B, starting from commercially available substrates .
Synthesis of Indole Derivatives
Tert-butyl(methoxy)dimethylsilane has been utilized as a starting precursor in the multi-step synthesis of complex molecules such as lycogarubin C, which involves key steps like hetero-/retro-Diels–Alder reaction and Fischer indole synthesis .
Deprotection of Silyl Ethers
The compound finds application in the mild and selective deprotection of tert-butyl(dimethyl)silyl ethers, which is an important step in syntheses involving complex, multifunctional, or sensitive molecules .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl(methoxy)dimethylsilane is an organosilicon compound . It is primarily used as an intermediate in the synthesis of other organosilicon compounds . The primary targets of this compound are therefore the reactants in these synthetic processes.
Mode of Action
The compound interacts with its targets through chemical reactions. In general, the synthesis of Tert-butyl(methoxy)dimethylsilane usually involves a reaction between dimethoxychlorosilane and tributylaluminum, followed by a reaction with chloromethyl isopropenyl chlorosilane .
Biochemical Pathways
As an intermediate in the synthesis of other organosilicon compounds, Tert-butyl(methoxy)dimethylsilane plays a role in the biochemical pathways of these compounds. The specific pathways and their downstream effects can vary widely depending on the final products of the synthesis .
Pharmacokinetics
Like other organosilicon compounds, it is likely to have good thermal stability and solubility .
Result of Action
The primary result of the action of Tert-butyl(methoxy)dimethylsilane is the production of other organosilicon compounds. These compounds can have a wide range of properties and uses, depending on their specific structures .
Action Environment
The action of Tert-butyl(methoxy)dimethylsilane is influenced by various environmental factors. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the reactions involving this compound should be carried out in a well-ventilated environment, and protective measures such as wearing protective gloves and goggles should be taken to avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYMKQYUPMRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466044 | |
| Record name | tert-butyldimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(methoxy)dimethylsilane | |
CAS RN |
66548-21-8 | |
| Record name | tert-butyldimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

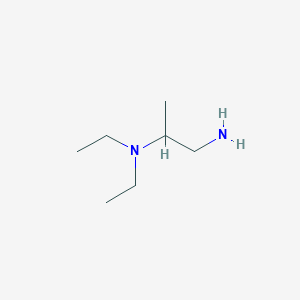
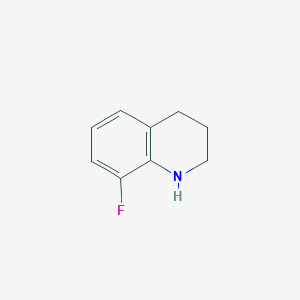


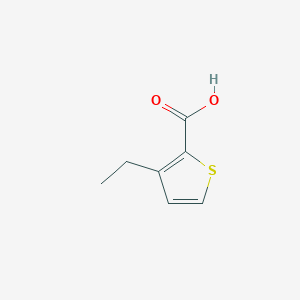

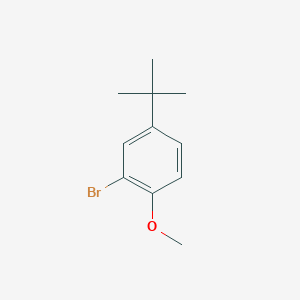
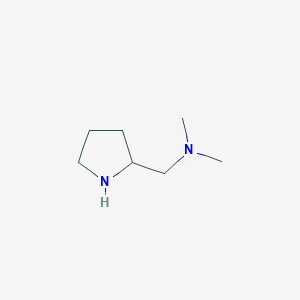

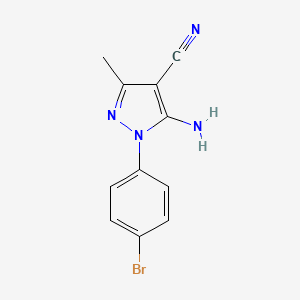
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)


